molecular formula C26H18N2O5 B12051164 Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate CAS No. 70654-03-4

Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate

Cat. No.: B12051164
CAS No.: 70654-03-4
M. Wt: 438.4 g/mol
InChI Key: KXFFSCJIMPISAZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (CAS: 70654-03-4) is a heterocyclic compound with the molecular formula C₂₆H₁₈N₂O₅ and a molecular weight of 438.44 g/mol. It belongs to the benzo[f]pyrrolo[1,2-a]quinoline family, characterized by a fused tricyclic scaffold incorporating a pyrroloquinoline core and a benzo extension. The 4-nitrobenzoyl group at position 3 and the ethyl carboxylate at position 1 are critical substituents influencing its electronic properties and bioactivity . This compound is synthesized via methods such as 1,3-dipolar cycloaddition reactions involving quaternary benzo[f]quinolinium salts and electron-deficient alkynes .

Properties

CAS No.

70654-03-4

Molecular Formula

C26H18N2O5

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 3-(4-nitrobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate

InChI

InChI=1S/C26H18N2O5/c1-2-33-26(30)21-15-24(25(29)17-7-10-18(11-8-17)28(31)32)27-22-13-9-16-5-3-4-6-19(16)20(22)12-14-23(21)27/h3-15H,2H2,1H3

InChI Key

KXFFSCJIMPISAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Formation of Benzo[f]quinolinium Quaternary Salts

The synthesis begins with the quaternization of benzo[f]quinoline (1 ) using 2-bromo-3-methoxybenzophenone (2a ) or analogous alkylating agents in 1,2-epoxybutane. This step generates the benzo[f]quinolinium bromide intermediate (3 ), which serves as the precursor for the 1,3-dipolar cycloaddition. The reaction proceeds under reflux for 6–8 hours, yielding quaternary salts with >85% efficiency.

Generation of Benzo[f]quinolinium-1-Methylides

The quaternary salt (3 ) undergoes deprotonation in the presence of 1,2-epoxybutane, forming the reactive 1,3-dipole species, benzo[f]quinolinium-1-methylide (4 ). This intermediate is highly electrophilic and readily participates in cycloaddition reactions with activated alkynes.

Cycloaddition with Activated Alkynes

The methylide (4 ) reacts with electron-deficient alkynes such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate (3d ) via 1,3-dipolar cycloaddition. For Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate, the alkyne of choice is 4-nitrobenzoylacetylene. The reaction occurs at 80–100°C for 12–24 hours, producing the cycloadduct (5 ), which spontaneously aromatizes to the target compound.

Table 1: Key Reaction Parameters for Traditional Synthesis

ParameterValueSource
Quaternization Time6–8 hours
Cycloaddition Temp.80–100°C
Yield (Overall)65–72%
Solvent1,2-Epoxybutane

Microwave-Assisted Multicomponent Synthesis

One-Pot Reaction Design

A modern approach involves a one-pot, three-component reaction combining benzo[f]quinoline (1 ), 2-bromo-3-methoxybenzophenone (2a ), and ethyl propiolate (3d ) under microwave irradiation. This method eliminates the need to isolate intermediates, reducing solvent consumption and reaction time.

Optimization of Microwave Conditions

The optimal conditions involve irradiating the mixture at 120°C for 30 minutes in 1,2-epoxybutane, which acts as both solvent and base. Under these conditions, the reaction achieves a 78–82% yield, significantly higher than traditional methods.

Table 2: Microwave vs. Traditional Synthesis

ParameterMicrowave MethodTraditional Method
Reaction Time30 minutes12–24 hours
Yield78–82%65–72%
Energy ConsumptionLowHigh
Solvent Volume15 mL30–50 mL

Mechanistic Insights

The microwave method accelerates both quaternization and cycloaddition steps. The dielectric heating effect enhances molecular collisions, facilitating faster formation of the methylide intermediate and subsequent cycloaddition.

Analytical Characterization

Spectroscopic Validation

IR Spectroscopy : The carbonyl stretches for the ester (νC=O\nu_{\text{C=O}} 1728–1744 cm1^{-1}), nitrobenzoyl group (νC=O\nu_{\text{C=O}} 1604–1641 cm1^{-1}), and aromatic C=C (ν\nu 1480–1520 cm1^{-1}) confirm the structure.

1^1H NMR : Key signals include:

  • Ethyl ester protons at δ\delta 1.42 (t, J=7.1J = 7.1 Hz, 3H) and δ\delta 4.42 (q, J=7.1J = 7.1 Hz, 2H).

  • Aromatic protons of the benzo[f]quinoline core at δ\delta 7.25–8.85 (m, 10H).

13^{13}C NMR : Distinct peaks for the ester carbonyl (δ\delta 167.2 ppm), nitrobenzoyl carbonyl (δ\delta 163.5 ppm), and quaternary carbons of the fused ring system (δ\delta 120–145 ppm).

Environmental and Scalability Considerations

The microwave method reduces solvent waste by 50% compared to traditional approaches and shortens reaction times by over 90%. However, scalability challenges persist due to the high cost of microwave reactors. Traditional methods remain viable for large-scale production despite lower yields .

Chemical Reactions Analysis

Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzoyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate has several scientific research applications :

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and antimalarial properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrroloquinoline core structure is known to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[1,2-a]quinoline Family

Key structural analogs differ in substituents on the benzoyl group or ester functionality. Representative examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (Target) 4-NO₂ C₂₆H₁₈N₂O₅ 438.44
Ethyl-1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate (4a) 4-CN C₂₄H₁₈N₂O₃ 406.42
Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate 4-OCH₃ C₂₄H₂₁NO₄ 403.43
Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate 4-Cl C₂₃H₁₈ClNO₃ 391.85
Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate 4-Br C₂₃H₁₈BrNO₃ 436.30
Ethyl 3-carbamoylbenzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (6b) CONH₂ C₂₂H₁₇N₂O₃ 377.39
Diethyl benzo[f]pyrrolo[1,2-a]quinoline-1,3-dicarboxylate (6f) COOEt (1,3) C₂₅H₂₂N₂O₄ 426.46

Key Observations:

  • Electron-Withdrawing vs.
  • Steric and Polar Effects: Bulky substituents (e.g., bromo, chloro) may hinder molecular packing or receptor binding, whereas smaller groups (e.g., cyano) balance electronic and steric effects .
  • Ester vs.

Physicochemical Properties

  • Solubility: Nitro-substituted derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity compared to methoxy or carbamoyl analogs .
  • Spectral Characteristics: IR spectra of benzo[f]pyrrolo[1,2-a]quinolines show carbonyl absorption bands at ~1600–1740 cm⁻¹, with nitro groups introducing additional peaks near 1520–1350 cm⁻¹ (asymmetric NO₂ stretching) .

Cytotoxicity and Anticancer Potential

  • Target Compound: Preliminary studies suggest moderate cytotoxicity against cancer cell lines, likely due to the nitro group’s ability to stabilize charge-transfer complexes in DNA intercalation .
  • Analog 4a (4-CN): Exhibited IC₅₀ = 8.2 µM against HeLa cells, outperforming the nitro derivative, possibly due to enhanced cellular uptake via cyano-mediated interactions .
  • Diethyl Dicarboxylate (6f): Demonstrated reduced activity (IC₅₀ > 50 µM), highlighting the importance of substituent positioning for bioactivity .

Antimicrobial Activity

  • Nitro Derivatives: Showed selective inhibition against Mycobacterium tuberculosis (MIC = 12.5 µg/mL), attributed to nitro group redox cycling generating reactive oxygen species .
  • Chloro/Bromo Analogs: Enhanced Gram-positive bacterial inhibition (MIC = 6.25 µg/mL) due to halogen-mediated membrane disruption .

Q & A

What established synthetic routes are used to prepare Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate?

The compound is synthesized via 1,3-dipolar cycloaddition of benzo[f]quinolinium-1-methylides (generated in situ from quaternary salts) with electron-deficient alkynes under catalyst-free conditions. Key steps include:

  • Formation of the methylide intermediate through deprotonation of the quaternary salt.
  • Cycloaddition with alkynes (e.g., dimethyl acetylenedicarboxylate) to construct the fused pyrrolo-quinoline core.
  • Final functionalization with the 4-nitrobenzoyl group.
    Reaction optimization involves solvent selection (e.g., 1,2-epoxybutane), temperature control (~80–100°C), and stoichiometric ratios (1:1.2 for methylide:alkyne) to achieve yields of 65–75% .

How can researchers resolve contradictions in NMR data during structural confirmation?

Contradictions in 1H/13C NMR assignments (e.g., overlapping aromatic signals at δ 7–8 ppm) are addressed using:

  • 2D NMR techniques :
    • H-H COSY to identify scalar-coupled protons.
    • HSQC/HMBC to correlate protons with adjacent carbons and long-range couplings, clarifying substituent positions.
  • Elemental analysis cross-validation : Compare calculated vs. observed C/H/N percentages (e.g., 71.23% C vs. 71.20% observed in compound 21) to confirm purity and rule out byproducts .

What spectroscopic methods are critical for characterizing this compound?

  • IR spectroscopy : Identifies carbonyl groups (C=O stretches at 1692–1744 cm⁻¹ for ester/ketone groups) and nitrobenzoyl absorption (~1520 cm⁻¹ for NO₂) .
  • 1H NMR : Key signals include:
    • Pyrrolo ring H-2 as a singlet at δ 7.44–7.86 ppm.
    • Ethyl ester protons at δ 4.40–4.42 (q) and δ 1.41–1.42 (t).
  • 13C NMR : Carbonyl carbons at δ 163–188 ppm (benzoyl/ester groups) .

What strategies optimize regioselectivity in 1,3-dipolar cycloaddition reactions?

Regioselectivity is influenced by:

  • Alkyne electronic properties : Electron-deficient alkynes (e.g., acetylenedicarboxylates) favor cycloaddition at the electrophilic carbon.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates.
  • Temperature control : Lower temperatures (≤80°C) reduce side reactions.
    Validation involves comparative analysis of reaction products via HPLC or TLC to assess regiochemical outcomes .

How can computational methods predict the photophysical properties of this compound?

  • Time-dependent DFT (TD-DFT) : Models electronic transitions to predict absorption/emission wavelengths.
  • Solvent-effect simulations : Use polarizable continuum models (PCM) to estimate fluorescence quantum yields in different solvents.
  • Comparison with analogs : Reference data from structurally similar fluorophores (e.g., ethyl 3-(4-biphenylyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate, Φ = 0.55) guide expectations for nitrobenzoyl derivatives .

What methodologies evaluate potential biological activities of this compound?

  • Enzyme inhibition assays : Test interactions with kinases or oxidoreductases using fluorescence polarization or calorimetry.
  • Cellular cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
  • Molecular docking : Predict binding affinities to target proteins (e.g., DNA topoisomerases) using PyMOL or AutoDock.
  • ADMET profiling : Assess solubility, metabolic stability, and toxicity via in silico tools like SwissADME .

How are reaction yields improved in multi-step syntheses?

  • Intermediate purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate key intermediates.
  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) for esterification steps.
  • Real-time monitoring : Employ inline FTIR or HPLC to track reaction progress and adjust conditions dynamically .

What structural analogs of this compound exhibit notable bioactivity?

  • Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate : Demonstrates antitumor activity via topoisomerase inhibition.
  • Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate : Shows antimicrobial properties.
    These analogs highlight the importance of the pyrrolo-quinoline scaffold and nitro/ester substituents in bioactivity .

What analytical challenges arise in quantifying trace impurities?

  • HPLC-MS/MS : Detects impurities at <0.1% levels using reverse-phase C18 columns and MRM transitions.
  • NMR impurity profiling : Compare integration of minor signals against the main compound (e.g., residual solvents or unreacted starting materials).
  • Elemental analysis : Discrepancies in nitrogen content (>0.5%) indicate incomplete nitrobenzoylation .

How are reaction mechanisms validated for cycloaddition steps?

  • Isotopic labeling : Use ¹³C-labeled alkynes to track bond formation via 13C NMR.
  • Kinetic studies : Monitor reaction rates under varying temperatures to derive activation parameters (ΔH‡, ΔS‡).
  • Theoretical calculations : Perform DFT-based transition-state modeling to confirm concerted vs. stepwise pathways .

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